molecular formula C27H44O3 B1239136 1,25-Dihydroxyvitamin D3

1,25-Dihydroxyvitamin D3

Cat. No.: B1239136
M. Wt: 416.6 g/mol
InChI Key: GMRQFYUYWCNGIN-NGHQTVFFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The physiologically active form of vitamin D. It is formed primarily in the kidney by enzymatic hydroxylation of 25-hydroxycholecalciferol (CALCIFEDIOL). Its production is stimulated by low blood calcium levels and parathyroid hormone. Calcitriol increases intestinal absorption of calcium and phosphorus, and in concert with parathyroid hormone increases bone resorption.

Scientific Research Applications

Regulation of Bone and Calcium Homeostasis

1,25-Dihydroxyvitamin D3 is a major regulator of bone and calcium homeostasis. It inhibits proliferation and stimulates differentiation in both normal and malignant cells. Research has focused on creating analogs of this compound to maximize these benefits while minimizing side effects (Leyssens, Verlinden, & Verstuyf, 2014).

Immunomodulatory Effects

This compound also exhibits significant immunomodulatory effects, influencing the immune defense system. It has been studied for its potential use as an immunomodulatory drug, especially in creating analogs with decreased effects on calcium and bone metabolism (Casteels, Bouillon, Waer, & Mathieu, 1995).

Prolongation of Allograft Survival

This compound has been shown to be effective in prolonging allograft survival, suggesting its potential as an agent in preventing graft rejection (Hullett et al., 1998).

Prevention of Autoimmune Diabetes

In studies using NOD mice, a model for human autoimmune diabetes, treatment with this compound prevented the development of clinical diabetes, indicating its potential in managing autoimmune conditions (Mathieu, Waer, Laureys, Rutgeerts, & Bouillon, 1994).

Quantification in Serum

The development of methods for quantifying 1,25-Dihydroxyvitamin D2 and D3 in serum using liquid chromatography-tandem mass spectrometry is crucial for clinical diagnosis and management of various diseases (Mahlow, Bunch, & Wang, 2016).

Modulation in the Central Nervous System

This compound exerts regional effects in the central nervous system, showing potential as a therapy for multiple sclerosis (Nataf et al., 1996).

Therapeutic Value in Proliferative Diseases

Recent findings suggest potential therapeutic values of this compound and its analogs in treating proliferative diseases like leukemia, breast cancer, and psoriasis (Yeung & Vouros, 1995).

Role in Immune Regulation

This compound and its analogs exert significant immunoregulatory activities, influencing the phenotype and function of antigen-presenting cells and inducing tolerogenic properties in dendritic cells (Pei, 2007).

Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(5E)-5-[(2Z)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10-,21-11+

InChI Key

GMRQFYUYWCNGIN-NGHQTVFFSA-N

Isomeric SMILES

CC(CCCC(C)(C)O)C1CCC\2C1(CCC/C2=C/C=C/3\CC(CC(C3=C)O)O)C

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Synonyms

1 alpha, 25-dihydroxy-20-epi-Vitamin D3
1 alpha,25 Dihydroxyvitamin D3
1 alpha,25-Dihydroxycholecalciferol
1 alpha,25-Dihydroxyvitamin D3
1,25 dihydroxy 20 epi Vitamin D3
1,25 Dihydroxycholecalciferol
1,25 Dihydroxyvitamin D3
1,25(OH)2-20epi-D3
1,25-dihydroxy-20-epi-Vitamin D3
1,25-Dihydroxycholecalciferol
1,25-Dihydroxyvitamin D3
20-epi-1alpha,25-dihydroxycholecaliferol
Bocatriol
Calcijex
Calcitriol
Calcitriol KyraMed
Calcitriol Nefro
Calcitriol-Nefro
D3, 1 alpha,25-Dihydroxyvitamin
D3, 1,25-dihydroxy-20-epi-Vitamin
D3, 1,25-Dihydroxyvitamin
Decostriol
KyraMed, Calcitriol
MC 1288
MC-1288
MC1288
Osteotriol
Renatriol
Rocaltrol
Silkis
Sitriol
Soltriol
Tirocal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,25-Dihydroxyvitamin D3
Reactant of Route 2
1,25-Dihydroxyvitamin D3
Reactant of Route 3
1,25-Dihydroxyvitamin D3
Reactant of Route 4
1,25-Dihydroxyvitamin D3
Reactant of Route 5
1,25-Dihydroxyvitamin D3
Reactant of Route 6
1,25-Dihydroxyvitamin D3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.